molecular formula C23H20N2O3S2 B2411214 N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895444-09-4

N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2411214
CAS No.: 895444-09-4
M. Wt: 436.54
InChI Key: UNWLFFVUBGTBCR-UHFFFAOYSA-N
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Description

“N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also features a thiazole ring, which is a type of heterocycle that includes nitrogen and sulfur atoms . The “tosyl” part refers to the tosyl group (CH3C6H4SO2), which is derived from toluenesulfonic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the naphthalene and thiazole rings, along with the tosyl group and the amide linkage. These functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide linkage might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide linkage might increase its stability and affect its solubility .

Scientific Research Applications

Antimicrobial Activity

N-(naphthalen-1-yl)propanamide derivatives, including structures similar to N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide, have been studied for their antimicrobial properties. These compounds have shown notable activity against various bacteria and fungi species. For instance, specific derivatives exhibited antifungal activity comparable to ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol. One compound displayed anti-gram-negative bacterial activity against Yersinia enterocolitica (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Cytotoxic and Antiproliferative Activities

The cytotoxic and antiproliferative properties of N-(naphthalen-1-yl)propanamide derivatives have been extensively studied. Compounds with similar structures have displayed significant cytotoxic activity against various cancer cell lines, including HL-60 human leukemia cells, THP-1 human monocytic leukemia cells, and NIH/3T3 mouse embryonic fibroblast cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021). Furthermore, these compounds have shown promise as anti-proliferative agents against specific cancer cell lines (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in various applications .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-16-9-11-18(12-10-16)30(27,28)14-13-22(26)25-23-24-21(15-29-23)20-8-4-6-17-5-2-3-7-19(17)20/h2-12,15H,13-14H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWLFFVUBGTBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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